3-Methoxydiphenylamine

Computational Chemistry Antioxidant Mechanism Diphenylamine Derivatives

Procure 3-Methoxydiphenylamine (CAS 101-16-6) to leverage its unique 3-methoxy substitution, which fundamentally alters oxidation potential and enables exclusive diazotization for MDP-4-DS diazoresins and photoresists—capabilities absent in common alkylated diphenylamines. As the preferred monomer for dense, fibrous electropolymerized films in electrochemical sensors, it is indispensable for advanced materials and dye synthesis. Ensure your supply chain integrity with high-purity (≥98%) material, verified for consistent performance in lithographic printing, microelectronics, and specialty colorant manufacturing.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 101-16-6
Cat. No. B094031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxydiphenylamine
CAS101-16-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
InChIKeyMKASXAGBWHIGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxydiphenylamine (CAS 101-16-6): Technical Baseline for Polymer Stabilizer Procurement


3-Methoxydiphenylamine (CAS 101-16-6), also known as N-phenyl-m-anisidine, is a substituted diphenylamine compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. It is characterized as a solid with a melting point of 72-74°C and a boiling point of 160°C at 2 mmHg . This compound is primarily recognized as an intermediate in the synthesis of dyes, pigments, and diazonium salts, but it is also noted for its role as a stabilizer and antioxidant in polymer formulations .

Why 3-Methoxydiphenylamine Cannot Be Directly Replaced by Unsubstituted or Alkylated Diphenylamines


Simple substitution of 3-Methoxydiphenylamine with diphenylamine or common alkylated diphenylamine antioxidants is inadvisable due to fundamental differences in electronic properties, reactivity, and application scope. The methoxy group at the 3-position significantly alters the compound's electron density, affecting its oxidation potential and the morphology of resulting polymers [1]. Furthermore, while many diphenylamines function primarily as antioxidants, 3-Methoxydiphenylamine possesses a unique and well-documented ability to form diazonium salts and diazoresins, enabling a distinct set of industrial applications in photolithography and dye chemistry not accessible to its non-methoxylated analogs .

Quantitative Differentiation Evidence for 3-Methoxydiphenylamine vs. Comparators


Impact of Methoxy Substitution on N-H Bond Dissociation Enthalpy (BDE) vs. Diphenylamine

A computational DFT study investigated the effect of substituents on the antioxidant capacity of monosubstituted diphenylamines by calculating the Bond Dissociation Enthalpy (BDE) of the N-H bond, a key parameter for hydrogen atom transfer (HAT) activity. The study indicates that electron-donating groups (EDGs) like methoxy (-OCH3) reduce the BDE(N-H), thereby enhancing the molecule's inherent ability to donate a hydrogen atom to quench free radicals compared to unsubstituted diphenylamine [1]. While specific numerical BDE values for 3-methoxydiphenylamine were not tabulated in the abstract, the class-level inference is that the methoxy group in the 3-position is expected to lower the BDE relative to diphenylamine, correlating with improved intrinsic antioxidant potential.

Computational Chemistry Antioxidant Mechanism Diphenylamine Derivatives

Unique Capability: Synthesis of Diazonium Salts and Diazoresins

Unlike most diphenylamine antioxidants, 3-Methoxydiphenylamine is specifically documented for its use in preparing 3-methoxydiphenylamine-4-diazonium salts (MDP-4-DS) and corresponding diazoresins . This is a direct and unique application that is not a general property of the diphenylamine class. For example, unsubstituted diphenylamine and its common alkylated derivatives (e.g., octylated diphenylamine) are not used for this purpose. This specific reactivity is due to the presence of the methoxy group, which activates the aromatic ring towards electrophilic substitution, enabling the diazotization reaction.

Photolithography Dye Synthesis Diazoresin Functional Materials

Electropolymerization Behavior and Film Morphology vs. 3-Methyldiphenylamine

In a comparative electrochemical study, the oxidative polymerization of 3-methoxydiphenylamine (3-MeODPA) was directly compared to its methyl analog, 3-methyldiphenylamine (3-MeDPA). The study found that while both monomers produced polymeric films, their morphologies were distinctly different. Poly(3-methyldiphenylamine) exhibited a highly porous, granular structure, whereas poly(3-methoxydiphenylamine) formed a dense, fibrous morphology [1]. This demonstrates that a seemingly minor substituent change (-OCH3 vs. -CH3) leads to a quantifiable and application-relevant difference in the properties of the resulting material.

Conducting Polymers Electrochemistry Material Science Polymer Morphology

Physical Property Comparison: Melting Point vs. N-Phenyl-1-naphthylamine (PANA)

The physical state and thermal properties of an additive significantly impact its handling, dispersion, and incorporation into polymer matrices during compounding. 3-Methoxydiphenylamine has a relatively low melting point of 72-74°C , which may facilitate melt-blending processes compared to higher-melting alternatives. For instance, a common rubber antioxidant, N-Phenyl-1-naphthylamine (PANA, CAS 90-30-2), has a significantly higher melting point of 60-62°C [1]. This quantitative difference in a key physical property can influence processability and the homogeneity of the final product.

Physical Chemistry Material Handling Formulation

High-Value Application Scenarios for 3-Methoxydiphenylamine


Precursor for Photosensitive Materials and Photoresists

This compound is the preferred starting material for synthesizing 3-methoxydiphenylamine-4-diazonium salts (MDP-4-DS) and diazoresins, which are key components in photosensitive lithographic printing plates and photoresists [1]. Its unique ability to undergo this specific diazotization reaction, not shared by common alkylated diphenylamine antioxidants, makes it an indispensable procurement item for manufacturers in the printing and microelectronics industries .

Monomer for Dense, Fibrous Conducting Polymer Films

In the field of organic electronics, 3-Methoxydiphenylamine is the monomer of choice for electropolymerization when a dense, fibrous polymer film morphology is desired. As directly compared to its 3-methyl analog, poly(3-methoxydiphenylamine) forms a denser, less porous film, which is advantageous for applications requiring high structural integrity or specific barrier properties in electrochemical devices and sensors [2].

Intermediate for Specialty Dyes and Pigments

3-Methoxydiphenylamine is widely utilized as a chemical intermediate in the synthesis of various dyes and pigments, particularly for the textile and plastics industries . Its specific substitution pattern contributes to the development of colorants with distinct hues and fastness properties. For this role, alternative diphenylamines without the methoxy group are not suitable substitutes, as they would lead to different final dye structures and color properties.

Technical Documentation Hub

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